molecular formula C24H25ClN2O5S B13655801 5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide

5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide

Katalognummer: B13655801
Molekulargewicht: 489.0 g/mol
InChI-Schlüssel: ZVJMBZPPJPIYMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

Uniqueness

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is unique due to its specific structural features, such as the presence of both methoxy and sulfonyl groups.

Eigenschaften

Molekularformel

C24H25ClN2O5S

Molekulargewicht

489.0 g/mol

IUPAC-Name

5-chloro-2-methoxy-N-[2-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]ethyl]benzamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-20-8-3-18(4-9-20)16-27-33(29,30)21-10-5-17(6-11-21)13-14-26-24(28)22-15-19(25)7-12-23(22)32-2/h3-12,15,27H,13-14,16H2,1-2H3,(H,26,28)

InChI-Schlüssel

ZVJMBZPPJPIYMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.